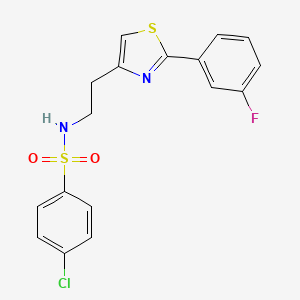
4-chloro-N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLORO-N-{2-[2-(3-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ETHYL}BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a thiazole ring, a fluorophenyl group, and a chlorobenzene sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-CHLORO-N-{2-[2-(3-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ETHYL}BENZENE-1-SULFONAMIDE typically involves the Hantzsch thiazole synthesis. This method is a preferred reaction for synthesizing thiazole and its derivatives. The reaction involves the condensation of a substituted thiourea with α-halo ketones in the presence of a green solvent like ethanol .
- Starting Materials:
- 3-chloro-2-methylphenylthiourea
- 4-fluorophenacyl bromide
- Reaction Conditions:
- Solvent: Ethanol
- Temperature: Reflux conditions
- Procedure:
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-CHLORO-N-{2-[2-(3-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ETHYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
- Substitution Reactions:
- The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom on the benzene ring.
- Oxidation and Reduction Reactions:
- The thiazole ring can undergo oxidation and reduction reactions, which can modify the electronic properties of the compound.
- Coupling Reactions:
- Nucleophilic Substitution:
- Reagents: Nucleophiles like amines or thiols
- Conditions: Mild to moderate temperatures, polar solvents
- Oxidation:
- Reagents: Oxidizing agents like hydrogen peroxide or potassium permanganate
- Conditions: Aqueous or organic solvents, controlled temperatures
- Reduction:
- Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride
- Conditions: Anhydrous conditions, inert atmosphere
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the thiazole ring.
Scientific Research Applications
4-CHLORO-N-{2-[2-(3-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ETHYL}BENZENE-1-SULFONAMIDE has several scientific research applications:
- Chemistry:
- Used as a building block for synthesizing more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
- Biology:
- Investigated for its potential antibacterial and antifungal properties .
- Used in biochemical assays to study enzyme inhibition and protein interactions.
- Medicine:
- Explored for its potential as a therapeutic agent in treating bacterial infections.
- Studied for its anti-inflammatory and anticancer properties .
- Industry:
- Utilized in the development of new materials with specific electronic and optical properties.
- Applied in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-{2-[2-(3-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ETHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of the thiazole ring and the sulfonamide group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds:
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine:
- Sulfathiazole:
- Abafungin:
Uniqueness: 4-CHLORO-N-{2-[2-(3-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ETHYL}BENZENE-1-SULFONAMIDE is unique due to the combination of its structural features, including the chlorobenzene sulfonamide moiety and the fluorophenyl-thiazole group. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C17H14ClFN2O2S2 |
|---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
4-chloro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C17H14ClFN2O2S2/c18-13-4-6-16(7-5-13)25(22,23)20-9-8-15-11-24-17(21-15)12-2-1-3-14(19)10-12/h1-7,10-11,20H,8-9H2 |
InChI Key |
STPZAGDJRLMGCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















